![molecular formula C13H18N2 B6322072 4-Benzyl-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-81-8](/img/structure/B6322072.png)
4-Benzyl-1,4-diazabicyclo[3.2.1]octane
Overview
Description
4-Benzyl-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine featuring a seven-membered ring system with two nitrogen atoms at positions 1 and 2. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO or TED) is a well-studied analog with a smaller [2.2.2] ring system, widely used as a catalyst in organic synthesis and as a ligand in materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-1,4-diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives. This reaction typically yields the desired compound in moderate to high yields (51-73%) under controlled conditions . The reaction conditions often include the use of solvents such as methyl and tert-butyl acrylate, and the process is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. The process typically involves optimizing reaction conditions to maximize yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1,4-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4-Benzyl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological systems and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 1,4-Diazabicyclo[2.2.2]octane (DABCO/TED)
- Substituent Effects : The benzyl group in the [3.2.1] derivative increases lipophilicity, which may improve membrane permeability in biological systems compared to the unsubstituted DABCO .
- Applications : DABCO is utilized in polyurethane production and perovskite synthesis (e.g., C₅H₁₄N₂•ABr₃•0.5H₂O structures) , whereas the benzyl-substituted analog’s applications remain underexplored but could extend to medicinal chemistry due to enhanced aromatic interactions.
Table 1: Structural and Physical Properties
Comparison with 4-(2-Pyridinyl)-1,4-diazabicyclo[3.2.1]octane
This analog (CAS 675589-84-1) shares the [3.2.1] bicyclic core but substitutes the benzyl group with a pyridinyl moiety.
- Electronic Effects : The pyridine ring introduces a basic nitrogen, enhancing coordination capabilities in metal-organic frameworks (MOFs) or catalytic systems compared to the benzyl group’s purely hydrophobic character .
- Biological Activity : Pyridine derivatives often exhibit stronger binding to biological targets (e.g., enzymes or receptors), suggesting divergent pharmacological profiles between the two compounds .
Table 2: Substituent-Driven Functional Differences
Property | 4-Benzyl Substituent | 4-Pyridinyl Substituent |
---|---|---|
Polarity | Low (hydrophobic) | Moderate (polarizable N-atom) |
Coordination Potential | Limited | High (metal-binding capability) |
Bioavailability | Likely improved membrane transit | Enhanced target binding |
Comparison with Quinuclidine Derivatives
Quinuclidine (1-azabicyclo[2.2.2]octane), a 4-deaza analog of DABCO, lacks the second nitrogen atom.
- Basicity : Quinuclidine has a pKa ~11, lower than DABCO (pKa ~8.8), due to reduced electron density. The benzyl-substituted [3.2.1] compound’s basicity is expected to lie between these values, modulated by the aromatic substituent .
- Thermal Stability : The [2.2.2] systems (DABCO, quinuclidine) exhibit higher thermal stability than [3.2.1] derivatives, which may decompose at elevated temperatures due to ring strain .
Biological Activity
4-Benzyl-1,4-diazabicyclo[3.2.1]octane (BDABO) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
BDABO is characterized by a bicyclic framework containing two nitrogen atoms, which enhances its lipophilicity due to the presence of a benzyl group. This structural arrangement is crucial for its interaction with biological targets, potentially influencing its pharmacokinetic properties and biological activity .
Synthesis Methods
The synthesis of BDABO can be achieved through various chemical reactions, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure.
- Functional Group Modifications : Altering the benzyl and nitrogen functionalities to enhance biological activity.
Biological Activities
BDABO exhibits a range of biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane have demonstrated high efficacy against drug-resistant strains .
- Cytotoxicity : Preliminary studies suggest that BDABO may possess cytotoxic effects on various cancer cell lines, although specific data on BDABO itself remains limited .
- Neuroactivity : The structural similarity of BDABO to known neuroactive compounds suggests potential applications in treating neurological disorders .
The precise mechanism of action for BDABO is not fully elucidated; however, it is hypothesized that its biological effects may arise from interactions with specific receptors or enzymes involved in cellular signaling pathways. The lipophilic nature of the benzyl group may facilitate membrane penetration and receptor binding .
Comparative Analysis with Related Compounds
To better understand the potential of BDABO, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1,4-Diazabicyclo[2.2.2]octane | Bicyclic diazine | Catalyst in organic synthesis |
3,8-Diazabicyclo[3.2.1]octane | Bicyclic diazine | Antiproliferative properties |
1-Benzylpiperazine | Piperazine derivative | Neuroactive properties |
8-Benzyl-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane | Functionalized diazabicycle | Potential Janus Kinase inhibitor |
BDABO's unique structural features set it apart from these compounds, particularly in terms of its lipophilicity and potential for diverse biological interactions .
Properties
IUPAC Name |
4-benzyl-1,4-diazabicyclo[3.2.1]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-7-6-13(15)11-14/h1-5,13H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSMWCBAIXPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.